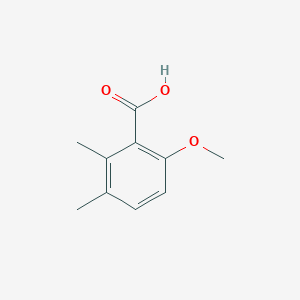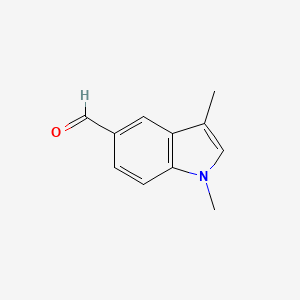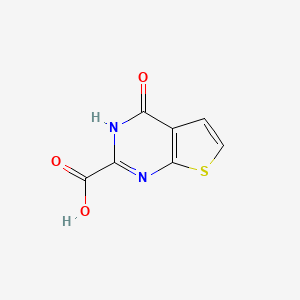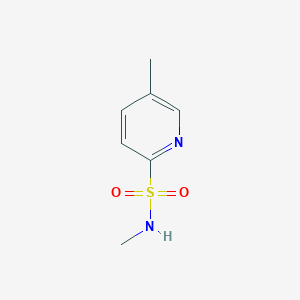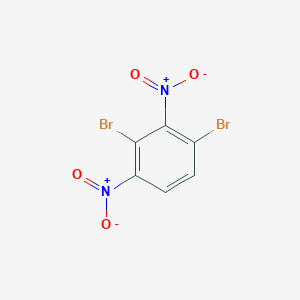
1,3-Dibromo-2,4-dinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-2,4-dinitrobenzene is an organic compound with the molecular formula C6H2Br2(NO2)2. It is a derivative of benzene, where two bromine atoms and two nitro groups are substituted at the 1,3 and 2,4 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and scientific research.
准备方法
1,3-Dibromo-2,4-dinitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Benzene is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions.
Bromination: The nitrated benzene is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the specified positions.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1,3-Dibromo-2,4-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups, which make the aromatic ring more susceptible to nucleophilic attack.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas or metal hydrides for reduction reactions, and strong oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3-Dibromo-2,4-dinitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with nucleophilic sites on proteins.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Analytical Chemistry: The compound is used as a reagent in analytical techniques to detect and quantify specific functional groups in complex mixtures.
作用机制
The mechanism of action of 1,3-dibromo-2,4-dinitrobenzene involves its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This allows the compound to form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects.
相似化合物的比较
1,3-Dibromo-2,4-dinitrobenzene can be compared with other similar compounds, such as:
1,2-Dibromo-4,6-dinitrobenzene: This compound has bromine and nitro groups at different positions, leading to different reactivity and applications.
1,4-Dibromo-2,5-dinitrobenzene:
1,3-Dibromo-4,6-dinitrobenzene: Similar in structure but with different positions of the nitro groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers.
属性
IUPAC Name |
1,3-dibromo-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCHWBUILSVEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
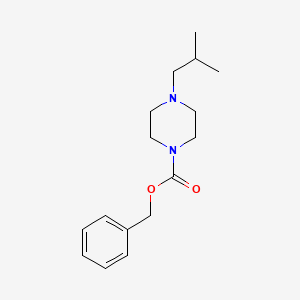

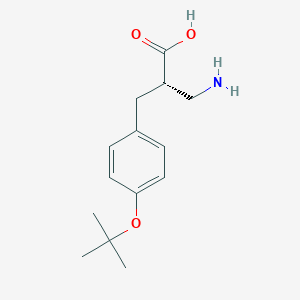
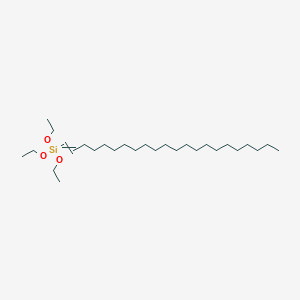
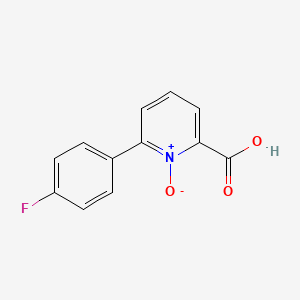
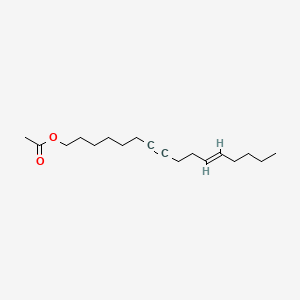
![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)
